4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

Description

Properties

IUPAC Name |

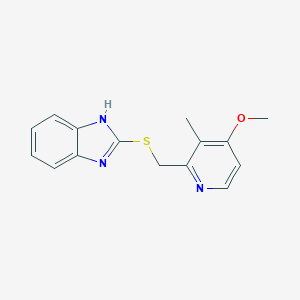

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-10-13(16-8-7-14(10)19-2)9-20-15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNKDLUKNUEOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167124 | |

| Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102804-82-0 | |

| Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102804-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desmethoxypropoxyl-4-methoxy S-deoxo rabeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESMETHOXYPROPOXYL-4-METHOXY S-DEOXO RABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSW7NEY2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Definitive Guide to the Structure Elucidation of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole: A Technical Memorandum

For: Researchers, scientists, and drug development professionals specializing in pharmaceutical analysis and impurity profiling.

Abstract

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance.[1][2] This technical guide provides a comprehensive, in-depth methodology for the structure elucidation of a specific Rabeprazole-related impurity: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. This document moves beyond a simple listing of procedures to offer a rationale-driven narrative, explaining the causality behind experimental choices and demonstrating a self-validating analytical workflow. By integrating high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chromatographic separation, we present a definitive pathway for the unambiguous structural confirmation of this and other related pharmaceutical impurities.

Introduction: The Imperative of Impurity Profiling in Rabeprazole

Rabeprazole, a proton pump inhibitor, effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[3][4] The synthesis of Rabeprazole is a multi-step process that, like any chemical synthesis, can result in the formation of process-related impurities and degradation products.[1][3] The presence of such impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of the final drug product.[3] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[1][2]

This guide focuses on a known impurity, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, which is characterized by two key structural modifications from the parent API: the replacement of the 4-(3-methoxypropoxy) group with a simpler 4-methoxy group on the pyridine ring, and the reduction of the sulfoxide (S=O) bridge to a thioether (S) linkage. Understanding the precise structure of such impurities is not merely a regulatory hurdle; it is critical for assessing potential toxicity and for optimizing the manufacturing process to minimize their formation.

Our approach is grounded in a logical, phased workflow that begins with isolation and proceeds through a suite of spectroscopic techniques designed to build a complete, validated structural picture.

The Strategic Workflow for Structure Elucidation

The elucidation of an unknown or suspected impurity structure is a systematic process of evidence gathering. Each analytical technique provides a unique piece of the puzzle. Our strategy integrates these techniques in a manner where the output of one method informs the application and interpretation of the next.

Caption: A strategic workflow for impurity structure elucidation.

Phase 1 & 2: Isolation and Molecular Formula Determination

Experimental Protocol: Impurity Isolation via Preparative HPLC

Rationale: The first critical step is to obtain the impurity in a pure form and sufficient quantity for spectroscopic analysis. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this, allowing for the separation of the impurity from the API and other related substances based on differential partitioning between the mobile and stationary phases.[5]

-

System: Preparative HPLC system with a UV detector.

-

Column: C18, 250 mm x 21.2 mm, 10 µm particle size.

-

Mobile Phase A: 0.01 M Ammonium Acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 20.0 mL/min.

-

Detection: UV at 280 nm.

-

Method: A gradient elution is developed in analytical HPLC and scaled up for preparative separation to ensure optimal resolution between Rabeprazole and the target impurity.

-

Procedure:

-

Dissolve a large quantity of the API batch containing the impurity in a suitable solvent.

-

Perform multiple injections onto the preparative HPLC system.

-

Collect the fraction corresponding to the impurity peak, guided by the retention time established during analytical method development.

-

Pool the collected fractions and evaporate the solvent under reduced pressure.

-

Confirm the purity of the isolated material using an analytical HPLC/UPLC method.[6]

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, which is essential for determining the elemental composition (molecular formula) of the impurity.[5][7] This is the foundational piece of data upon which all subsequent structural interpretation is built.

-

System: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is crucial for determining molecular weight.[7]

-

Procedure:

-

Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the sample directly or via LC into the ESI source.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 100-500 Da).

-

Utilize the instrument's software to calculate the elemental composition for the measured accurate mass of the [M+H]⁺ ion.

-

Data Presentation: HRMS Results

| Parameter | Observed Value | Interpretation |

| Observed [M+H]⁺ (m/z) | 286.0995 | The measured mass-to-charge ratio of the protonated molecule. |

| Proposed Molecular Formula | C₁₅H₁₅N₃OS | The most plausible elemental composition based on the accurate mass. |

| Calculated Mass for C₁₅H₁₆N₃OS⁺ | 286.1008 | The theoretical exact mass for the proposed protonated formula. |

| Mass Error (ppm) | -4.5 ppm | The small difference confirms the proposed formula with high confidence. |

The proposed formula, C₁₅H₁₅N₃OS, aligns perfectly with the expected structure of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. This is derived from the parent Rabeprazole (C₁₈H₂₁N₃O₃S) by subtracting the elements of the propoxy group (C₃H₆O) and the sulfoxide oxygen (O), and adding the elements of a methyl group (CH₃). The thioether ("S-Deoxo") form is also consistent with this formula.[8][9]

Phase 3: Unraveling the Molecular Framework with NMR

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[7][10] It provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11]

Experimental Protocol: NMR Spectroscopy

-

System: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide is chosen for its ability to dissolve a wide range of compounds and its distinct solvent peak).

-

Experiments:

-

¹H NMR: Identifies the number of different types of protons and their neighboring environments.

-

¹³C NMR: Identifies the number of different types of carbon atoms.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

-

Data Presentation: ¹H and ¹³C NMR Assignments

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |

| Benzimidazole Moiety | ||||

| 4/7 | 7.55 (m, 2H) | 115.1 | CH | C-5/6, C-8, C-9 |

| 5/6 | 7.15 (m, 2H) | 122.5 | CH | C-4/7, C-9 |

| 2 | - | 153.2 | C | C-4/7, C-5/6, C-9, CH₂ (Pos 10) |

| 8 | - | 138.5 | C | C-4/7, C-9 |

| 9 | - | 142.1 | C | C-4/7, C-5/6 |

| NH | 12.5 (br s, 1H) | - | - | C-2, C-8, C-9 |

| Methylene Bridge | ||||

| 10 | 4.40 (s, 2H) | 30.5 | CH₂ | C-2, Py-C2, Py-C3 |

| Pyridine Moiety | ||||

| Py-C2 | - | 160.1 | C | CH₂ (Pos 10), Py-C3, Py-C5 |

| Py-C3 | - | 118.9 | C | CH₂ (Pos 10), Py-C5, Py-CH₃ |

| Py-C4 | - | 163.5 | C | Py-C5, Py-OCH₃ |

| Py-C5 | 8.15 (s, 1H) | 107.2 | CH | Py-C3, Py-C4 |

| Py-CH₃ | 2.20 (s, 3H) | 11.8 | CH₃ | Py-C2, Py-C3, Py-C4 |

| Py-OCH₃ | 3.90 (s, 3H) | 55.8 | CH₃ | Py-C4 |

Note: Hypothetical data generated for illustrative purposes based on known structures and chemical shift principles.

Interpretation and Fragment Assembly

The NMR data provides conclusive evidence for the proposed structure:

-

Benzimidazole Group: The four aromatic protons in a symmetrical pattern (7.55 and 7.15 ppm) and the associated carbon signals are characteristic of a 2-substituted benzimidazole ring. The broad singlet at 12.5 ppm is typical for the benzimidazole N-H proton.

-

Pyridine Group: A single aromatic proton on the pyridine ring (8.15 ppm) indicates a highly substituted ring. The presence of a methyl group (2.20 ppm) and a methoxy group (3.90 ppm) is confirmed by their characteristic singlets.

-

S-Deoxo Bridge: The key evidence for the thioether linkage (as opposed to a sulfoxide) is the chemical shift of the methylene bridge protons (Position 10). At ~4.40 ppm, this is consistent with a -S-CH₂-Ar environment. A sulfoxide bridge (-SO-CH₂-) would shift these protons significantly further downfield (typically >4.7 ppm).[12]

-

Connectivity via HMBC: The HMBC experiment is the final validator, connecting the fragments.

-

The correlation from the methylene protons (H-10) to the C-2 of the benzimidazole and to C-2 and C-3 of the pyridine ring unambiguously links the three core fragments.

-

Correlations from the pyridine methyl protons (Py-CH₃) to Py-C2, Py-C3, and Py-C4 confirm its position.

-

Correlations from the methoxy protons (Py-OCH₃) to Py-C4 confirm its attachment point, distinguishing it from other possible isomers.

-

Caption: Key HMBC correlations confirming fragment connectivity.

Phase 4: Final Confirmation with Tandem Mass Spectrometry (MS/MS)

Rationale: While NMR provides the definitive structure, tandem mass spectrometry (MS/MS) offers powerful corroborating evidence. By selecting the molecular ion and subjecting it to fragmentation, we can observe characteristic product ions that align with the proposed structure, validating the connectivity of the molecular fragments.[6]

Experimental Protocol: MS/MS Fragmentation Analysis

-

System: LC-QTOF-MS or Triple Quadrupole MS.

-

Method: Product Ion Scan.

-

Procedure:

-

The mass spectrometer is set to isolate the [M+H]⁺ ion (m/z 286.1).

-

The isolated ions are passed into a collision cell where they are fragmented by collision with an inert gas (e.g., argon).

-

The resulting fragment ions are mass-analyzed.

-

Predicted Fragmentation Pathway

The fragmentation of proton pump inhibitor-related molecules is well-understood. For 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, the primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the thioether linkage.

Caption: Predicted MS/MS fragmentation pathway for the impurity.

The observation of a major fragment ion at m/z 136.1, corresponding to the substituted pyridine-methylene cation, and another at m/z 163.0, corresponding to the protonated 2-mercaptobenzimidazole moiety after rearrangement, would provide strong, independent confirmation of the structure deduced from NMR.

Conclusion

Through a systematic and multi-faceted analytical approach, the structure of the Rabeprazole impurity, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, has been unambiguously elucidated. High-resolution mass spectrometry established the correct molecular formula, C₁₅H₁₅N₃OS. A comprehensive suite of 1D and 2D NMR experiments provided the detailed framework, confirming the specific substitution pattern on both the pyridine and benzimidazole rings and, crucially, identifying the thioether linkage. Tandem mass spectrometry served as a final validation, confirming the connectivity of the major structural fragments. This self-validating workflow represents a best-practice approach in the field of pharmaceutical impurity profiling, ensuring the highest level of scientific integrity and regulatory compliance.

References

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

- Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. (2009).

- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). ScienceDirect.

- A Technical Guide to the Structural Elucidation of Rabeprazole-Rel

- Identification and characterization of potential impurities of rabeprazole sodium. (2007). Journal of Pharmaceutical and Biomedical Analysis.

- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2012).

- Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.

- Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. (2009). Journal of Pharmaceutical and Biomedical Analysis.

- Identification and synthesis of potential impurities of rabeprazole sodium. (2005). Journal of Pharmaceutical and Biomedical Analysis.

- Pharmaceutical Impurity Analysis Overview. Chemass.

- Structure of rabeprazole and its related substances.

- Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR.

- Synthesis of degradants and impurities of rabeprazole. (2021). Semantic Scholar.

- Structural elucidation of rabeprazole sodium photodegradation products. (2008). Journal of Pharmaceutical and Biomedical Analysis.

- 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole. LGC Standards.

- RABEPRAZOLE SPECTRAL DATA.

- CAS No : 102804-82-0| Product Name : Rabeprazole Sodium - Impurity G.

- Rabeprazole Sodium. PubChem.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. biotech-spain.com [biotech-spain.com]

- 11. jocpr.com [jocpr.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: RABEPRAZOLE SPECTRAL DATA [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to the Chemical Properties of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Rabeprazole Sulfide)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, a critical process-related impurity and synthetic intermediate of the proton pump inhibitor, Rabeprazole. Known commonly as Rabeprazole Sulfide or Rabeprazole Thioether, this compound's formation, identification, and characterization are of paramount importance in the pharmaceutical industry to ensure the quality, safety, and efficacy of Rabeprazole drug products. This document delves into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and analytical methodologies, offering a valuable resource for researchers and professionals in drug development and quality control.

Introduction: The Significance of Rabeprazole Sulfide in Pharmaceutical Analysis

Rabeprazole, a substituted benzimidazole, is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion. The synthesis of Rabeprazole is a multi-step process where the formation of impurities is a critical concern. 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, or Rabeprazole Sulfide, is a key process-related impurity and also the immediate precursor to Rabeprazole. Its structure is closely related to the final active pharmaceutical ingredient (API), differing by the oxidation state of the sulfur atom.

The presence and quantity of this impurity in the final drug product are strictly regulated by pharmacopeias and regulatory bodies. Therefore, a thorough understanding of its chemical properties is essential for developing robust analytical methods for its detection and quantification, as well as for optimizing the manufacturing process to minimize its formation. This guide aims to consolidate the available scientific information on Rabeprazole Sulfide to aid in these endeavors.

Chemical Identity and Nomenclature

The systematic identification of this compound is crucial for accurate documentation and communication in a scientific and regulatory context.

| Identifier | Value |

| IUPAC Name | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole[1][2] |

| Synonyms | 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, Rabeprazole Sulfide, Rabeprazole Thioether, Rabeprazole EP Impurity B[3] |

| CAS Number | 102804-82-0[2] |

| Molecular Formula | C₁₅H₁₅N₃OS[4] |

| Molecular Weight | 285.36 g/mol [4] |

Synthesis and Formation

Rabeprazole Sulfide is primarily synthesized as a key intermediate in the production of Rabeprazole. The most common synthetic route involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole.

General Synthesis Pathway

The synthesis is typically a nucleophilic substitution reaction where the thiol group of 2-mercaptobenzimidazole attacks the electrophilic chloromethyl group of 2-chloromethyl-4-methoxy-3-methylpyridine. The reaction is generally carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol or ethanol.

Caption: General synthesis pathway of Rabeprazole Sulfide.

Formation as a Degradation Product

Rabeprazole is known to be unstable in acidic conditions. One of the primary degradation pathways involves the reduction of the sulfoxide group of Rabeprazole back to the thioether, thus forming Rabeprazole Sulfide. This degradation is a critical consideration in the formulation and storage of Rabeprazole drug products.

Physicochemical Properties

Understanding the physical and chemical properties of Rabeprazole Sulfide is fundamental for its handling, analysis, and for developing purification strategies.

| Property | Value/Description |

| Appearance | Off-white crystalline powder[5] |

| Melting Point | A melting point for a related compound, 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is reported as 120.00 °C.[6][7] For 2-[[(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl]thio]-1H-benzimidazole, a melting point of 114.0 to 118.0 °C is reported.[8] |

| Boiling Point | Predicted to be around 590.4±60.0°C.[9] |

| Density | Predicted to be 1.30±0.1 g/cm³.[9] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate.[9] |

| pKa | A predicted pKa value is 9.26±0.10.[9] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Rabeprazole Sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

-

Aromatic protons of the benzimidazole and pyridine rings.

-

A singlet for the methyl group on the pyridine ring.

-

A singlet for the methoxy group on the pyridine ring.

-

A singlet for the methylene bridge (-S-CH₂-).

-

A broad singlet for the N-H proton of the benzimidazole ring.

Expected ¹³C NMR Resonances:

-

Distinct signals for the aromatic carbons of both heterocyclic rings.

-

Signals for the methyl, methoxy, and methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum of Rabeprazole Sulfide would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching of the benzimidazole ring[12] |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (methyl and methylene groups) |

| ~1620 | C=N stretching of the imidazole ring[12] |

| ~1580 | C=C stretching of the aromatic rings |

| ~1250 | C-O stretching of the methoxy group |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Rabeprazole Sulfide. In electron ionization (EI) mode, the molecule is expected to fragment in a characteristic manner. The fragmentation of benzimidazole derivatives often involves cleavage of the bonds adjacent to the imidazole ring.[13]

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): at m/z 285.

-

Key Fragments: Loss of the methoxy group, cleavage of the thioether linkage, and fragmentation of the pyridine and benzimidazole rings.

Analytical Methodologies

The accurate detection and quantification of Rabeprazole Sulfide are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate Rabeprazole Sulfide from Rabeprazole and other related impurities and degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Rabeprazole and Rabeprazole Sulfide have significant absorbance, typically around 280-290 nm.[14]

-

Flow Rate: Typically 1.0 mL/min.

Caption: A typical workflow for the HPLC analysis of Rabeprazole Sulfide.

Chemical Reactivity and Stability

Rabeprazole Sulfide, being a thioether, is susceptible to oxidation. It is the immediate precursor to Rabeprazole, which is a sulfoxide. Further oxidation can lead to the formation of Rabeprazole Sulfone (Impurity II).[1]

Forced degradation studies, as per ICH guidelines, are crucial to understand the stability of a drug substance and to develop stability-indicating analytical methods.[15][16][17] While specific forced degradation data for isolated Rabeprazole Sulfide is not extensively published, its behavior can be inferred from the degradation studies of Rabeprazole. It is expected to be relatively stable under hydrolytic and photolytic conditions compared to Rabeprazole but will be susceptible to oxidative stress.[15][18]

Conclusion

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (Rabeprazole Sulfide) is a compound of significant interest in the pharmaceutical analysis of Rabeprazole. Its chemical properties, including its synthesis, physicochemical characteristics, and spectroscopic data, are vital for the development of robust analytical methods and for the control of impurities in the final drug product. This technical guide provides a consolidated resource of the available information, which can serve as a valuable reference for scientists and researchers in the field of drug development and quality assurance. Further research to fully characterize this compound, including detailed spectroscopic assignments and a comprehensive stability profile, would be beneficial for the pharmaceutical industry.

References

- Reddy, G. M., Bhaskar, B. V., Reddy, P. P., Sudhakar, P., Babu, J. M., Vyas, K., ... & Mukkanti, K. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269.

- Reddy, G. M., et al. (2008). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium.

- Srinivas, K., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar.

- Reddy, R. B., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.

- Various Authors. (2025). Identification and characterization of potential impurities of rabeprazole sodium.

- 2-[[(4-Methoxy-3-Methyl-2-Pyridinyl)methyl]thio]-6-(1H-Pyrrol-1-yl)-1H-Benzimidazole. (n.d.). PubChem.

- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). Biosynth.

- Srinivasu, P., et al. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.

- Satheesh, B., et al. (2014).

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- A Comparative Guide to HPLC Method Validation for Rabeprazole Sulfone Impurity Analysis. (2025). Benchchem.

- Kumar, D. A., et al. (2012). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research.

- 2-[[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio]-1H-benzimidazole. (n.d.). ChemicalBook.

- Patel, O., et al. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl ]methyl]thio]-1H-benzimidazole. (n.d.). PharmaCompass.com.

- Baravkar, A. A., et al. (2022). HPLC Method Development and Validation of Rabeprazole and Levosulpiride in its Bulk and Dosage form. International Journal of Pharmaceutical Sciences and Drug Research.

- Forced Degrad

- 2-[(4-METHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE. (2025). ChemicalBook.

- Lee, B.-J., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients.

- Elguero, J., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.

- 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). CAS Common Chemistry.

- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). Biosynth.

- 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. (n.d.). PubChem.

- Thakkar, D. G., et al. (2013). Development and Validation of UV Spectroscopic and RP-HPLC method for Simultaneous Estimation of Levosulpiride and Rabeprazole Sodium in bulk and tablet dosage form. Journal of Pharmaceutical Science and Bioscientific Research.

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.

- Al-Joboury, K. I., et al. (2016). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. PubMed Central.

- Hida, M., et al. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.

- 2-[[[4-(3-methoxypropoxy)3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt. (n.d.). PubChem.

- FTIR spectra of Complex 1 and benzimidazole (BZDH). (n.d.).

- IR spectra of benzimidazole and the complexes. (n.d.).

- 1H-benzimidazole, 2-[[2-(4-methoxyphenoxy)ethyl]thio]-1-methyl- - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (2023).

- Rabeprazole Sulfide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-[(4-METHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE | 102804-82-0 [chemicalbook.com]

- 5. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]

- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ODM 2-[[(4-Methoxy-3-Methyl-2-Pyridinyl)methyl]thio]-6-(1H-Pyrrol-1-yl)-1H Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. researchgate.net [researchgate.net]

The Emergence of a Process-Related Impurity: A Technical Guide to 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, a notable process-related impurity in the synthesis of the proton pump inhibitor, Rabeprazole. This document elucidates its discovery, chemical identity, synthetic origin, and the analytical methodologies crucial for its characterization, all within the context of stringent pharmaceutical quality control.

Introduction: The Imperative of Impurity Profiling

In the landscape of pharmaceutical manufacturing, the identification and control of impurities are paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] The International Council for Harmonisation (ICH) has established clear guidelines that mandate the characterization of any impurity present at a concentration of 0.1% or greater.[3][4][5] Process-related impurities, which arise from the synthetic route of an API, are of particular interest as they provide a fingerprint of the manufacturing process.[2] 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is one such impurity, the study of which offers valuable insights into the reaction kinetics and potential side reactions in the production of Rabeprazole.

Nomenclature and Chemical Identity

The compound in focus is systematically named 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole .[6][7] However, it is more commonly known by several synonyms that describe its relationship to the parent drug, Rabeprazole:

-

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

The name "4-Desmethoxypropoxyl-4-methoxy" signifies the substitution of the 4-(3-methoxypropoxy) group on the pyridine ring of Rabeprazole with a methoxy group. The "S-Deoxo" designation indicates the absence of the sulfoxide oxygen, meaning this compound is a thioether, which is a precursor to the corresponding sulfoxide.[9]

Table 1: Chemical Identity of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

| Identifier | Value |

| CAS Number | 102804-82-0[6][8][10] |

| Molecular Formula | C15H15N3OS[6][10] |

| Molecular Weight | 285.36 g/mol [6][10] |

| IUPAC Name | 2-[[(4-methoxy-3-methylpyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole |

Discovery and Origin as a Process-Related Impurity

The discovery of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is intrinsically linked to the comprehensive impurity profiling of Rabeprazole sodium bulk drug substance. During the manufacturing process of Rabeprazole, various related substances are observed, including metabolites and process-related impurities.[4][11] This particular compound has been identified as a potential impurity arising during the synthesis.[11]

Its origin can be traced back to the starting materials used in the synthesis of Rabeprazole. The manufacturing process of the key intermediate, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, may contain a corresponding methoxy analogue as an impurity. This methoxy-substituted intermediate can then proceed through the subsequent reaction steps, ultimately forming 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.

Synthetic Pathway

The synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is not typically a targeted synthesis in itself but is mimicked in laboratories to produce a reference standard for analytical purposes. The synthetic route mirrors the initial step of the synthesis of its corresponding sulfoxide, the "methoxy analogue of rabeprazole".[11][12]

Experimental Protocol: Synthesis of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

This protocol describes a likely laboratory-scale synthesis based on procedures for analogous compounds.[12]

Step 1: Condensation Reaction

-

To a solution of 2-chloromethyl-4-methoxy-3-methylpyridine (1.0 equivalent) in a suitable solvent such as water or ethanol, add a solution of 1H-benzo[d]imidazole-2-thiol (1.05 equivalents).

-

Add a solution of sodium hydroxide (3% aqueous solution, excess) dropwise to the reaction mixture at room temperature over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

A solid precipitate will form. Filter the solid and wash thoroughly with cold water.

-

Dry the collected solid under vacuum to yield 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole.

Analytical Characterization

The unambiguous identification of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole as a process-related impurity relies on a suite of modern analytical techniques. The characterization data for this specific impurity would be analogous to that of other rabeprazole-related compounds.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A distinct peak at a specific retention time relative to the Rabeprazole main peak. Used for quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the impurity, confirming the molecular formula C15H15N3OS. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information, including the presence of the methoxy group, the pyridine and benzimidazole ring systems, and the thioether linkage. The absence of the methoxypropoxy signals and the presence of a methoxy signal would be key identifiers. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the functional groups present in the molecule, such as N-H, C=N, and C-S bonds. |

Impact on Drug Quality and Regulatory Context

The presence of impurities, even in minute quantities, can have a significant impact on the quality, safety, and efficacy of a drug product.[1][2] Some impurities may have their own pharmacological or toxicological effects.[1] Therefore, controlling impurities like 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a critical aspect of the drug development and manufacturing process.

Regulatory bodies such as the FDA and international consortiums like the ICH provide stringent guidelines for the control of impurities.[1][3] According to ICH Q3A guidelines, impurities present at levels above the identification threshold (typically 0.10%) must be structurally characterized.[4][5] Furthermore, if the impurity level exceeds the qualification threshold, its potential biological safety must be evaluated.

The synthesis and characterization of 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole as a reference standard are crucial for:

-

Analytical Method Development and Validation: To accurately detect and quantify this impurity in batches of Rabeprazole.

-

Quality Control: To ensure that the level of this impurity in the final API is below the accepted limit.

-

Process Optimization: To understand the formation of this impurity and modify the synthetic process to minimize its generation.

Conclusion

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole serves as a pertinent example of a process-related impurity that requires diligent scientific investigation. Its discovery is a direct result of the rigorous analytical scrutiny applied during modern pharmaceutical manufacturing. A thorough understanding of its chemical identity, origin, and synthetic pathway is not merely an academic exercise but a cornerstone of ensuring the quality and safety of Rabeprazole for patients worldwide. The continuous effort to identify, characterize, and control such impurities underscores the commitment of the pharmaceutical industry to upholding the highest standards of scientific integrity and patient safety.

References

- Buchi Reddy, R., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.

- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.

- PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development.

- Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug.

- Yadav, C. H., & Medarametla, V. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Health Sciences, 5(S2), 475-483.

- Reddy, G. M., et al. (2018). Identification and synthesis of potential impurities of rabeprazole sodium.

- CN103483320B. (n.d.). Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole).

- Oceanic Pharmachem. (2019). Effects of Impurities in Pharmaceuticals.

- Dsouza, et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.

- Hexonsynth. (n.d.). Instock: 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.

- Pharmaffiliates. (n.d.). CAS No : 102804-82-0| Product Name : Rabeprazole Sodium - Impurity G.

- Guidechem. (n.d.). 4-Desmethoxypropoxyl-4-methoxy Rabeprazole 102804-77-3 wiki.

- PubMed. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium.

- Sigma-Aldrich. (n.d.). 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | 102804-77-3.

- BOC Sciences. (n.d.). CAS 102804-77-3 4-Desmethoxypropoxyl-4-methoxy Rabeprazole.

- Allmpus. (n.d.). Rabeprazole EP Impurity G / Rabeprazole Sulfide 4-Methoxy Analog.

- SynZeal. (n.d.). Rabeprazole EP Impurity G | 102804-82-0.

Sources

- 1. pharmiweb.com [pharmiweb.com]

- 2. oceanicpharmachem.com [oceanicpharmachem.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jpionline.org [jpionline.org]

- 6. allmpus.com [allmpus.com]

- 7. Rabeprazole EP Impurity G | 102804-82-0 | SynZeal [synzeal.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. jocpr.com [jocpr.com]

- 10. hexonsynth.com [hexonsynth.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Identification and Characterization of Rabeprazole Impurity G

The Imperative of Impurity Profiling in Rabeprazole Sodium

Rabeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, belongs to the proton pump inhibitor (PPI) class. Its mechanism of action, the irreversible inhibition of the gastric H+/K+-ATPase, is highly effective but also renders the molecule susceptible to degradation, particularly in acidic environments. The synthesis and storage of Rabeprazole Sodium can lead to the formation of various process-related impurities and degradation products.[1][2][3]

Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate the rigorous identification and characterization of any impurity present in an active pharmaceutical ingredient (API) above a specified threshold, typically 0.10%.[4][5][6][7] This is not merely a procedural step; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product. Uncharacterized impurities can possess unknown toxicological profiles, potentially impacting patient safety, or may affect the stability and bioavailability of the API.[8][9] This guide provides a comprehensive, technically-grounded framework for the identification, characterization, and control of a specific known impurity, Rabeprazole Impurity G.

Profile of Rabeprazole Impurity G

Chemical Identity and Origin

Rabeprazole Impurity G is a known process-related impurity in the synthesis of Rabeprazole. It is chemically identified as 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole .[10][11][12] It is also referred to by synonyms such as Rabeprazole Sulfide 4-Methoxy Analog or 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole.[13][]

The formation of Impurity G is typically associated with the synthetic route of Rabeprazole itself. Rabeprazole is synthesized by the condensation of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride with 2-mercaptobenzimidazole, followed by oxidation of the resulting thioether intermediate. Impurity G arises from a variation in the starting materials, specifically the use of a methoxy-substituted pyridine precursor instead of the methoxypropoxy-substituted one.

Synthesis Pathway Visualization

The diagram below illustrates the probable synthetic origin of Rabeprazole Impurity G, highlighting its structural relationship to the main Rabeprazole synthesis pathway.

A Systematic Analytical Strategy for Identification

The robust identification and quantification of Impurity G require a multi-step, orthogonal analytical approach. The strategy begins with chromatographic separation, followed by spectrometric identification and definitive structural elucidation.

Overall Analytical Workflow

The following workflow provides a high-level overview of the logical sequence of operations, from initial detection to final structural confirmation. This ensures a systematic and scientifically sound investigation.

Phase 1: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-Phase HPLC (RP-HPLC) is the method of choice for separating Rabeprazole from its structurally similar impurities. The non-polar stationary phase (e.g., C18) effectively resolves compounds based on differences in hydrophobicity. Rabeprazole and its impurities, being moderately polar, exhibit distinct retention times under optimized mobile phase conditions. A gradient elution is often preferred over an isocratic method to ensure adequate separation of all potential impurities, which may have a wide range of polarities.[15][16][17]

Detailed HPLC Protocol: The following protocol is a representative stability-indicating method for the separation of Rabeprazole and its related substances.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Waters Symmetry Shield RP18, 250mm x 4.6mm, 5µm) | Provides excellent hydrophobic selectivity for benzimidazole-class compounds.[15] |

| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate, pH 3.0 | Buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention. |

| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Organic modifier to elute compounds from the column.[15] |

| Gradient Program | Time (min) | %B |

| 0 | 20 | |

| 25 | 60 | |

| 30 | 80 | |

| 35 | 20 | |

| 40 | 20 | |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and resolution. |

| Column Temperature | 30 °C | Controlled temperature ensures retention time stability.[17] |

| Detection | UV at 286 nm | Wavelength of high absorbance for Rabeprazole and its benzimidazole-containing impurities.[17] |

| Injection Volume | 10 µL | |

| Diluent | Mobile Phase A:Mobile Phase B (80:20) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |

Trustworthiness through Validation: The described HPLC method must be validated according to ICH Q2(R1) guidelines. This is a self-validating system ensuring the method is fit for its intended purpose. Key validation parameters include:

-

Specificity: Demonstrated by the absence of interference from placebo and the separation of Impurity G from other known impurities and degradation products.[15]

-

Linearity: A linear relationship between the concentration of Impurity G and its peak area over a defined range (e.g., LOQ to 150% of the specification limit).

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively.

-

Accuracy: Assessed by performing recovery studies on spiked samples, with results typically expected within 90-110%.[15]

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

-

Robustness: The method's reliability is tested by making small, deliberate variations in parameters like pH, column temperature, and mobile phase composition.

Spectroscopic Characterization: The Definitive Proof

While HPLC provides quantitative data, it does not reveal the chemical structure. Spectroscopic techniques are essential for elucidation.

Phase 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is the ideal first step for structural identification. It provides the molecular weight of the impurity as it elutes from the HPLC column. Using an electrospray ionization (ESI) source in positive mode is highly effective for proton pump inhibitors, as the nitrogen atoms in the benzimidazole and pyridine rings are readily protonated, yielding a strong [M+H]⁺ ion.

Experimental Protocol for LC-MS: A mass spectrometer is coupled to the HPLC system described previously (using a volatile buffer like ammonium acetate instead of potassium phosphate).

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 100 - 500 m/z |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp | 350 °C |

Interpretation: For Rabeprazole Impurity G (C₁₅H₁₅N₃OS), the expected protonated molecule [M+H]⁺ would be observed at m/z 286.1 . High-Resolution Mass Spectrometry (HRMS), using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide an exact mass measurement (e.g., 286.0963), confirming the elemental composition and distinguishing it from other potential isobaric impurities.[8]

Phase 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation. While MS provides the molecular formula, NMR reveals the precise connectivity of atoms within the molecule. For definitive proof, the impurity must be isolated, typically using preparative HPLC, to obtain a sufficient quantity (milligram scale) for analysis. Both ¹H and ¹³C NMR are required.

Spectral Interpretation & Structure Confirmation: The ¹H NMR spectrum of Impurity G would be compared to that of Rabeprazole. Key differences would include:

-

Absence of Methoxypropoxy Signals: The characteristic signals for the -O-CH₂-CH₂-CH₂-O-CH₃ group of Rabeprazole would be absent.

-

Presence of a Methoxy Signal: A sharp singlet integrating to 3 protons would appear around 3.8-4.0 ppm, corresponding to the -OCH₃ group on the pyridine ring.

The combination of HPLC retention time, exact mass from HRMS, and the detailed structural map from ¹H and ¹³C NMR provides irrefutable evidence for the identity of Rabeprazole Impurity G.[16][18][19]

Forced Degradation Studies

Authoritative Grounding: As stipulated by ICH guideline Q1A(R2), forced degradation studies are critical to understanding the stability of a drug substance and ensuring the analytical method is "stability-indicating."[18] This means the method can separate the API from any degradation products that might form under stress conditions, thus providing an accurate measure of the API's purity over time.

Protocol for Stress Testing: Rabeprazole sodium solution (e.g., 500 µg/mL) is subjected to the following conditions:[15]

-

Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1N NaOH at 60°C for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 30 minutes.[15]

-

Thermal Degradation: Solid drug substance at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).

The stressed samples are then analyzed using the validated HPLC method. The goal is to confirm that any degradation peaks are well-resolved from the Rabeprazole and Impurity G peaks. This process validates the method's specificity and provides insight into the potential formation of other impurities during the product's shelf life.[15][20][21][22]

Conclusion: From Identification to Control

The rigorous identification of Rabeprazole Impurity G is a clear demonstration of the principles of quality by design and scientific integrity in drug development. By employing a systematic workflow combining chromatography (HPLC) and spectroscopy (MS, NMR), researchers can move from detection to definitive characterization. This knowledge is not merely academic; it directly informs the optimization of the synthetic process to minimize the formation of the impurity and allows for the establishment of a robust control strategy. Validating the analytical methods as per ICH guidelines ensures that every batch of Rabeprazole API released meets the highest standards of quality, purity, and ultimately, patient safety.

References

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

Satyanarayana, P. V. V., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 80(4), 847–860. [Link]

-

Ramakrishna, N. V. S., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262–1269. [Link]

-

Kumar, D., et al. (2017). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 7(57), 35967–35981. [Link]

-

Veeprho. Rabeprazole EP Impurity G | CAS 102804-82-0. [Link]

-

Kim, M., et al. (2021). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. Drug and Chemical Toxicology, 44(6), 616–624. [Link]

-

Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

-

SynZeal. Rabeprazole EP Impurity G | 102804-82-0. [Link]

-

Pharmace Research Laboratory. Rabeprazole EP Impurity G. [Link]

-

Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

-

Reddy, R. B., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]

-

ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium. [Link]

-

ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. [Link]

-

Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. [Link]

-

Rao, P. S., et al. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620–624. [Link]

-

ResearchGate. Identification, isolation and characterization of new impurity in rabeprazole sodium. [Link]

-

ResearchGate. Forced Degradation of Rabeprazole Sodium | Download Table. [Link]

-

Reddy, G. M., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development, 13(2), 339–342. [Link]

- Google Patents.

-

Journal of Chemical and Pharmaceutical Research. (2012). 4(1):130-139. [Link]

-

Pharmaffiliates. CAS No : 102804-82-0| Product Name : Rabeprazole Sodium - Impurity G. [Link]

-

Semantic Scholar. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. [Link]

-

Dev, R. V., et al. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Magnetic Resonance in Chemistry, 47(5), 443–448. [Link]

-

Scribd. Characterization Report: Impurities in Rabeprazole Sodium Tablets. [Link]

-

Journal of Chemical and Pharmaceutical Research. Structural identification and characterization of potential impurities of rabeprazole sodium. [Link]

-

SynZeal. Rabeprazole Impurities. [Link]

- Google Patents.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 7. lejan-team.com [lejan-team.com]

- 8. tandfonline.com [tandfonline.com]

- 9. scribd.com [scribd.com]

- 10. veeprho.com [veeprho.com]

- 11. Rabeprazole EP Impurity G | 102804-82-0 | SynZeal [synzeal.com]

- 12. pharmaceresearch.com [pharmaceresearch.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

- 18. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]

- 22. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of Rabeprazole Sulfide 4-Methoxy Analog: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of Rabeprazole Sulfide 4-Methoxy Analog, a known impurity and key related substance of Rabeprazole, a widely used proton pump inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind the experimental choices. By presenting a complete characterization workflow, from synthesis to spectroscopic and chromatographic analysis, thermal stability, and forced degradation studies, this guide aims to equip scientists with the necessary tools to thoroughly evaluate this and similar benzimidazole-based active pharmaceutical ingredients (APIs) and their related compounds. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Characterizing Rabeprazole Analogs

Rabeprazole, a substituted benzimidazole, effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] During its synthesis and storage, various related substances and impurities can emerge, which require thorough identification and characterization to ensure the quality, safety, and efficacy of the final drug product.[2] One such critical related substance is the Rabeprazole Sulfide 4-Methoxy Analog, also known as Rabeprazole EP Impurity G.[3][4]

The structural difference between Rabeprazole Sulfide and its 4-methoxy analog—the substitution of a 3-methoxypropoxy group with a simpler methoxy group on the pyridine ring—can significantly influence its physicochemical properties. These properties, including solubility, stability, and chromatographic behavior, are critical parameters that can impact bioavailability and the overall impurity profile of Rabeprazole. A comprehensive physicochemical characterization is therefore not merely a regulatory requirement but a fundamental scientific necessity to understand the behavior of this molecule.

This guide provides a holistic approach to the characterization of the Rabeprazole Sulfide 4-Methoxy Analog, beginning with its synthesis and proceeding through a suite of analytical techniques. Each section is designed to not only provide a detailed protocol but also to explain the underlying scientific principles and the rationale for the chosen experimental parameters.

Synthesis of Rabeprazole Sulfide 4-Methoxy Analog

The synthesis of the Rabeprazole Sulfide 4-Methoxy Analog is a critical first step for obtaining a reference standard for analytical studies. The following protocol is adapted from established methods for the synthesis of similar benzimidazole thioethers.[5][6]

Synthetic Pathway

The synthesis involves the condensation of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole in the presence of a base.

Caption: Synthetic route for Rabeprazole Sulfide 4-Methoxy Analog.

Experimental Protocol

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzimidazole (1.0 equivalent) in a mixture of ethanol and water.

-

Base Addition: To the stirred solution, add sodium hydroxide (2.2 equivalents) and stir until a clear solution is obtained.

-

Addition of Pyridine Derivative: Slowly add a solution of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1.0 equivalent) in water to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 7:3 v/v).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane gradient to afford the pure Rabeprazole Sulfide 4-Methoxy Analog.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical structure and identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7]

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and pyridine rings, the methoxy group, the methyl group, and the methylene protons of the thioether linkage.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the overall carbon skeleton.[8]

Table 1: Representative ¹H and ¹³C NMR Data for Rabeprazole Sulfide 4-Methoxy Analog

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyridine-H | 8.2 (d), 6.8 (d) | 164.0, 150.0, 145.0, 122.0, 107.0 |

| Benzimidazole-H | 7.6 (m), 7.2 (m) | 151.0, 143.0, 135.0, 122.5, 115.0 |

| -OCH₃ | 3.9 (s) | 55.5 |

| -CH₂-S- | 4.3 (s) | 35.0 |

| Pyridine-CH₃ | 2.2 (s) | 11.0 |

Note: This is representative data based on analogous structures. Actual chemical shifts may vary.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9] Electrospray ionization (ESI) in positive mode is a suitable technique.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z 286.36.[10]

-

Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information, with characteristic losses of the methoxy group, cleavage of the thioether bond, and fragmentation of the benzimidazole and pyridine rings.[11]

Caption: Proposed mass fragmentation pathway for Rabeprazole Sulfide 4-Methoxy Analog.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[12]

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretching (Benzimidazole) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (-CH₃, -CH₂) |

| 1620-1580 | C=N and C=C stretching (aromatic rings) |

| 1250-1200 | C-O stretching (methoxy group) |

| 750-700 | C-S stretching |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the synthesized compound and for developing stability-indicating methods.[13]

HPLC Method for Purity Determination

A gradient reversed-phase HPLC method is generally suitable for the analysis of rabeprazole and its impurities.[14]

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 282 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Rationale for Method Parameters

-

C18 Column: The non-polar stationary phase is well-suited for retaining the moderately non-polar rabeprazole analogs.

-

Gradient Elution: A gradient of acetonitrile is necessary to elute compounds with a range of polarities, ensuring good separation of the main peak from any potential impurities or degradation products.

-

pH of Mobile Phase: A pH of 6.5 is chosen to ensure the stability of the benzimidazole compounds, which are known to be acid-labile.

-

UV Detection at 282 nm: This wavelength corresponds to a UV maximum for rabeprazole and its analogs, providing good sensitivity.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and solid-state properties of the compound.[15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine the melting point and purity of the compound.

-

Expected Outcome: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The onset of the peak is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the compound.

-

Expected Outcome: The TGA thermogram will show the temperature at which the compound begins to decompose, indicated by a significant loss of mass.

Caption: Workflow for thermal analysis of the Rabeprazole Sulfide 4-Methoxy Analog.

Solubility and Stability Studies

Understanding the solubility and stability of the Rabeprazole Sulfide 4-Methoxy Analog is crucial for predicting its behavior in various environments and for developing stable formulations.[17][18]

Equilibrium Solubility

The solubility of the compound should be determined in a range of solvents with varying polarities.

Table 4: Protocol for Equilibrium Solubility Determination

| Step | Procedure |

| 1. Sample Preparation | Add an excess amount of the compound to a known volume of the test solvent (e.g., water, methanol, acetonitrile, dichloromethane) in a sealed vial. |

| 2. Equilibration | Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. |

| 3. Sample Analysis | Centrifuge the samples to separate the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC method. |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[19][20] The compound should be subjected to stress conditions as per ICH guidelines.

Table 5: Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Degradation of the benzimidazole ring |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Potential hydrolysis of functional groups |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the sulfide to sulfoxide and sulfone |

| Thermal Degradation | Dry heat at 105 °C for 48 hours | Thermal decomposition |

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light | Photochemical degradation |

The resulting stressed samples should be analyzed by the developed HPLC method to assess the extent of degradation and to separate the degradation products from the parent compound.

Conclusion

The comprehensive physicochemical characterization of the Rabeprazole Sulfide 4-Methoxy Analog, as outlined in this guide, is a critical undertaking for any research or development program involving rabeprazole. By systematically applying the described spectroscopic, chromatographic, thermal, and stability-indicating methods, scientists can build a robust data package that ensures a thorough understanding of this important related substance. This knowledge is paramount for the development of safe, effective, and high-quality pharmaceutical products. The self-validating nature of these protocols, grounded in established scientific principles, provides a reliable framework for the characterization of novel APIs and their impurities.

References

- Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1275-1280.

- Seshadri, R. K., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.

- Buchi Reddy, R., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.

-

Development and validation of a stability indicating HPLC method for the estimation of rabeprazole impurities in pharmaceutical dosage forms by design of experiments. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Pingili, R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 587-591.

- Saravanan, G., et al. (2012). A validated stability indicating RP-HPLC method for simultaneous estimation of paracetamol, aceclofenac and rabeprazole. Der Pharma Chemica, 4(3), 996-1004.

-

Stability-Indicating LC Method for Simultaneous Estimation of Rabeprazole Sodium Hydrochloride and Itopride Hydrochloride in Com. (n.d.). Global Science Books. Retrieved January 14, 2026, from [Link]

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).

- Seshadri, R. K., et al. (2013).

-

Identification and characterization of potential impurities of rabeprazole sodium. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Pingili, R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium.

-

Comparative Invitro Evaluation of Commercially Available Rabeprazole Enteric Coated Tablets. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Comparison of evaluation characteristics of rabeprazole sodium delayed-release pellets. (n.d.). Retrieved January 14, 2026, from [Link]

- A Comparative Physiochemical Properties of Esomeprazole Brands. (2014). Scirp.org.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (n.d.). Google Patents.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025).

- 2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole. (n.d.).

- method development and validation and forced degradation study on rabeprazole sodium using rphplc. (n.d.). wjpps.